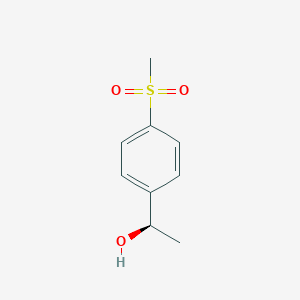

(1R)-1-(4-methanesulfonylphenyl)ethan-1-ol

Description

Significance of Chiral Alcohols as Synthetic Intermediates

Chiral alcohols are optically active compounds that serve as indispensable building blocks in the synthesis of a vast array of chemical products. chiralen.comsigmaaldrich.com Their importance is particularly pronounced in the pharmaceutical industry, where the stereochemistry of a drug molecule is often critical to its efficacy and safety. nih.gov More than half of the drugs currently in use are chiral compounds, and the specific three-dimensional arrangement of atoms at a chiral center can dictate the molecule's biological activity. nih.govchemicalbook.com

These versatile intermediates are crucial for creating specific molecular configurations essential for effective drug development. chiralen.com Chiral aromatic alcohols, in particular, are widely utilized in synthetic procedures for pharmaceuticals, pheromones, and liquid crystals. google.com The synthesis of enantiomerically pure alcohols is a major focus of chemical research, with methods such as the asymmetric reduction of prochiral ketones using biocatalysts or metal-based catalysts being paramount. chemicalbook.commdpi.com These methods are prized for their high degree of chemo-, regio-, and enantioselectivity. chemicalbook.com

Overview of Sulfonyl-Substituted Chiral Alcohols in Chemical Research

Chiral sulfones are key structural motifs found extensively in natural products, pharmaceuticals, and other biologically active compounds. fishersci.com When a hydroxyl group is introduced, forming a sulfonyl-substituted chiral alcohol, the resulting molecule gains significant synthetic potential. Chiral β-hydroxy sulfones, for example, are recognized as important building blocks for bioactive molecules and fine chemicals. chemscene.comchemicalbook.com

The sulfonyl group (—SO₂—) is a strong electron-withdrawing group, which significantly influences the properties of the molecule. This functional group can affect the acidity of nearby protons and the reactivity of adjacent functional groups, and it can act as a chiral auxiliary or a directing group in subsequent synthetic transformations. The synthesis of these chiral hydroxy sulfones is an active area of research, with catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation of the corresponding keto sulfones being efficient and powerful methodologies for their construction. fishersci.comchemscene.comencyclopedia.pub These processes provide access to optically active hydroxy sulfones with high yields and excellent enantioselectivities. chemscene.comencyclopedia.pub

Structural Specificity of (1R)-1-(4-Methanesulfonylphenyl)ethan-1-ol

This compound is a chiral secondary alcohol with a distinct and specific structure. At its core is a single stereocenter at the carbinol carbon (the carbon atom bonded to the hydroxyl group), with the absolute configuration designated as (R). This chiral center is bonded to a hydrogen atom, a methyl group, a hydroxyl group, and a 4-methanesulfonylphenyl group.

The key feature of this molecule is the presence of the 4-methanesulfonylphenyl substituent. The methanesulfonyl group (—SO₂CH₃), also known as a methylsulfonyl group, is located at the para-position of the phenyl ring. Its strong electron-withdrawing nature significantly modulates the electronic character of the aromatic ring. This structural arrangement distinguishes it from other chiral benzylic alcohols that may bear electron-donating groups (like methoxy) or less strongly withdrawing groups (like halides). This electronic property can influence the reactivity of the benzylic alcohol and its utility in multi-step syntheses.

| Property | Value |

| Compound Name | This compound |

| Synonym | (1R)-1-(4-methylsulfonylphenyl)ethanol |

| CAS Number | 726192-01-4 |

| Molecular Formula | C₉H₁₂O₃S |

| Molecular Weight | 200.25 g/mol |

Research Context and Scope of the Review

The scientific interest in this compound stems from its application as a specialized chiral building block in the synthesis of complex molecules, particularly within the pharmaceutical sector. chiralen.com Patent literature indicates its use as a key intermediate in the development of novel inhibitors for Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). chiralen.comgoogle.com MAP4K1 is a negative regulator of T-cell receptor signaling, and its inhibition is being explored as a therapeutic strategy for hyperproliferative diseases, including cancer. google.com

Furthermore, this compound has been cited in the context of creating novel tricyclic chiral compounds for use in asymmetric catalysis. chiralen.com This suggests a dual role for the molecule: as a structural component incorporated into a final target and as a precursor to ligands or catalysts that facilitate other stereoselective transformations.

This article will focus exclusively on the chemical significance and research applications of this compound. It will review the foundational importance of chiral alcohols and sulfonyl-containing motifs in asymmetric synthesis, leading to a detailed examination of the specific structural attributes and documented research context of the title compound.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-(4-methylsulfonylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-7(10)8-3-5-9(6-4-8)13(2,11)12/h3-7,10H,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXCSMWVRWOPJP-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

726192-01-4 | |

| Record name | (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations of 1r 1 4 Methanesulfonylphenyl Ethan 1 Ol

Fundamental Principles of Chirality and Enantiomerism

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. Such molecules are referred to as "chiral." The most common source of chirality in organic molecules is the presence of a chiral center, which is typically a carbon atom bonded to four different substituent groups. unizg.hr This tetrahedral carbon atom acts as a stereocenter, giving rise to stereoisomers.

The molecule (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol possesses a single chiral center: the carbon atom that is bonded to a hydroxyl group (-OH), a hydrogen atom (-H), a methyl group (-CH₃), and a 4-methanesulfonylphenyl group (-C₆H₄SO₂CH₃). Due to this feature, the molecule can exist as a pair of enantiomers. Enantiomers are stereoisomers that are mirror images of each other. They exhibit identical physical and chemical properties, such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, and in their interactions with other chiral entities, such as biological receptors.

Absolute Configuration Assignment: The (1R)-Stereodescriptor

The absolute configuration of a chiral center describes the precise three-dimensional spatial arrangement of its substituents. This is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. unizg.hr The process involves assigning a priority (1 through 4, with 1 being the highest) to each of the four groups attached to the chiral carbon based on atomic number.

For this compound, the assignment proceeds as follows:

Identify the substituents: The chiral carbon is attached to -OH, -C₆H₄SO₂CH₃, -CH₃, and -H.

Assign priorities:

Priority 1: The hydroxyl group (-OH) receives the highest priority because the oxygen atom (atomic number 8) has a higher atomic number than carbon (atomic number 6) or hydrogen (atomic number 1).

Priority 2: The 4-methanesulfonylphenyl group (-C₆H₄SO₂CH₃) is next. The carbon of this group is bonded to other carbons of the aromatic ring.

Priority 3: The methyl group (-CH₃) has a lower priority than the phenyl group because its carbon is bonded only to hydrogen atoms.

Priority 4: The hydrogen atom (-H) has the lowest atomic number and thus the lowest priority.

Determine the configuration: The molecule is oriented so that the lowest-priority group (H) points away from the viewer. The direction from the highest priority group (1) to the second (2) to the third (3) is then traced. For the (1R)-isomer, this direction is clockwise, hence the "R" designation from the Latin rectus (right).

| Substituent Group | Priority | Reason for Priority Assignment |

| -OH (Hydroxyl) | 1 | Highest atomic number (Oxygen) directly attached to the chiral center. |

| -C₆H₄SO₂CH₃ (4-Methanesulfonylphenyl) | 2 | Carbon attached to other carbons, giving it higher precedence than the methyl group's carbon. |

| -CH₃ (Methyl) | 3 | Carbon attached only to hydrogens. |

| -H (Hydrogen) | 4 | Lowest atomic number. |

Enantiomeric Purity and Enantiomeric Excess (ee) in Research Synthesis

In synthetic chemistry, particularly when preparing chiral molecules for research or pharmaceutical applications, it is often necessary to produce a single enantiomer. The enantiomeric purity of a sample is a measure of how much of one enantiomer is present compared to the other. This is commonly expressed as enantiomeric excess (ee), which is defined as the absolute difference between the mole fractions of the two enantiomers.

A sample with 98% of the (R)-enantiomer and 2% of the (S)-enantiomer has an enantiomeric excess of 96% ee in favor of the (R)-isomer. The determination of enantiomeric excess is a critical step in asymmetric synthesis. dicp.ac.cn High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary technique for this analysis. amazonaws.com The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates, resulting in separate peaks on the chromatogram. The ratio of the areas of these peaks allows for the precise calculation of the enantiomeric excess.

In the synthesis of complex molecules, achieving a high enantiomeric excess is crucial as the different enantiomers can have vastly different biological effects. The synthesis of this compound with high enantiomeric purity is often accomplished through methods like asymmetric reduction of the corresponding ketone, 4'-(methylsulfonyl)acetophenone.

Diastereomeric Relationships in Related Synthetic Pathways

While this compound itself has only one chiral center and thus can only exist as enantiomers, diastereomeric relationships become relevant when it is used as an intermediate in a synthesis that introduces at least one additional chiral center. Diastereomers are stereoisomers that are not mirror images of each other. unizg.hr They have different physical properties and can be separated by standard laboratory techniques like chromatography or crystallization.

A key example arises in the synthesis of certain pharmaceutical compounds where this compound is a precursor. If this alcohol is reacted in a way that creates a new stereocenter, the product can be a mixture of diastereomers. For instance, a reaction at a position adjacent to the existing chiral center could lead to the formation of (1R, 2R) and (1R, 2S) products. These two products would be diastereomers of each other. The stereochemical outcome of such a reaction is often influenced by the existing (1R) center, a phenomenon known as diastereoselective synthesis. Controlling the formation of the desired diastereomer is a common challenge and goal in organic synthesis.

Enantioselective Synthetic Methodologies for 1r 1 4 Methanesulfonylphenyl Ethan 1 Ol

Asymmetric Reduction of 1-(4-Methanesulfonylphenyl)ethanone

The conversion of the prochiral 1-(4-methanesulfonylphenyl)ethanone into the chiral (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol is a key stereochemical challenge. Asymmetric reduction methods, employing either transition metal complexes or chiral hydride reagents, are at the forefront of achieving this with high enantioselectivity.

Asymmetric catalytic hydrogenation is a powerful technique for the enantioselective reduction of ketones. This method typically involves the use of a chiral transition metal catalyst, which facilitates the addition of hydrogen across the carbonyl group in a stereocontrolled manner. For aryl ketones like 1-(4-methanesulfonylphenyl)ethanone, ruthenium (Ru) and rhodium (Rh) complexes featuring chiral ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are commonly employed. wikipedia.orgresearchgate.net

The process of asymmetric transfer hydrogenation (ATH) is a notable variation. nih.gov In ATH, hydrogen is transferred from a simple organic molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral catalyst. wikipedia.org Ruthenium-based catalysts, particularly those with chiral diamine ligands, are highly effective for the ATH of aryl ketones. wikipedia.orgnih.gov The stereochemical outcome of these reactions is dictated by the spatial arrangement of the chiral ligand around the metal center, which creates a chiral environment that preferentially leads to one enantiomer of the alcohol product. wikipedia.org

Table 1: Representative Catalysts in Asymmetric Hydrogenation of Ketones

| Catalyst Type | Ligand Example | Hydrogen Source | Typical Substrate | Ref. |

|---|---|---|---|---|

| Ruthenium Complex | (R)-BINAP | H₂ Gas | Aryl Ketones | wikipedia.org |

| Rhodium Complex | (R)-BINAP | H₂ Gas | Unsaturated Lactones | researchgate.net |

This table presents examples of catalyst systems used for asymmetric hydrogenation of ketones, which are applicable to the synthesis of this compound.

Another major strategy for the asymmetric reduction of 1-(4-methanesulfonylphenyl)ethanone involves the use of stoichiometric or catalytic chiral hydride reagents. Stoichiometric methods often utilize common hydride sources like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) that have been chemically modified with chiral auxiliaries. Chiral amino alcohols and chelating ligands such as BINOL can be used to create a chiral environment around the hydride source, directing the reduction to produce the desired enantiomer with high selectivity. wikipedia.org

Catalytic versions of this approach offer improved atom economy. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex or catecholborane), is a prominent example. wikipedia.org This method is highly effective for the enantioselective reduction of a wide range of ketones, including simple aryl ketones. The oxazaborolidine catalyst creates a chiral pocket that coordinates with both the borane and the ketone, facilitating a highly organized, enantioselective hydride transfer.

Table 2: Chiral Hydride Reduction Systems for Ketones

| Reagent/Catalyst System | Hydride Source | Chiral Component | Key Feature | Ref. |

|---|---|---|---|---|

| Modified LAH | Lithium aluminum hydride | BINOL | Stoichiometric, avoids disproportionation | wikipedia.org |

| Modified Borohydride | Sodium borohydride | Amino acid derivatives | Stoichiometric, economical ligands | wikipedia.org |

This table summarizes common chiral hydride systems for the asymmetric reduction of prochiral ketones.

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for synthesizing enantiopure compounds. oaepublish.commdpi.com Utilizing isolated enzymes or whole microbial cells, this approach offers exceptional selectivity under mild reaction conditions. oaepublish.comdtu.dk

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols with remarkable stereoselectivity. researchgate.netmdpi.com These enzymes are dependent on a nicotinamide (B372718) cofactor, either NADH or NADPH, which serves as the hydride donor. mdpi.com To make the process catalytic, an in-situ cofactor regeneration system is typically employed, often using a sacrificial alcohol like isopropanol. mdpi.com

The stereochemical preference of an ADH-catalyzed reduction is governed by the specific orientation of the substrate within the enzyme's active site. mdpi.com For the synthesis of this compound, an "anti-Prelog" ADH is required, which delivers the hydride to the re-face of the ketone. nih.gov Several commercially available ADHs, such as those derived from Rhodococcus ruber or Ralstonia species, exhibit this selectivity and can produce (R)-alcohols with high conversion and excellent enantiomeric excess (>99% ee). researchgate.net The availability of enantiocomplementary ADHs allows for the selective synthesis of either the (R) or (S) alcohol, simply by choosing the appropriate enzyme. mdpi.com

Instead of using isolated enzymes, it is often more practical and cost-effective to use whole microbial cells (e.g., bacteria, yeast, or fungi) as the biocatalyst. oaepublish.comnih.gov Whole-cell systems contain the necessary enzymes (like ADHs) and naturally handle the regeneration of the required cofactors (NAD(P)H) using the cell's own metabolic machinery, often by consuming a simple sugar like glucose. researchgate.net

Various microorganisms have been successfully used for the asymmetric reduction of acetophenone (B1666503) derivatives. researchgate.netnih.gov For instance, species of Lactobacillus and the yeast Geotrichum candidum have demonstrated the ability to reduce substituted ketones to the corresponding chiral alcohols with high yield and enantioselectivity. researchgate.net Fungi, in particular, are a rich source of reductases capable of producing the less common (R)-alcohols. nih.govdntb.gov.ua The choice of microorganism is critical, as different species or even strains can exhibit opposite stereoselectivities. nih.gov

Table 3: Examples of Whole-Cell Systems for Ketone Reduction

| Microorganism | Substrate Example | Product Configuration | Key Advantage | Ref. |

|---|---|---|---|---|

| Lactobacillus paracasei | 4-methoxyacetophenone | (S)-alcohol | High yield and enantiopurity | researchgate.net |

| Geotrichum candidum | 2-chloro-1-(m-chlorophenyl)ethanone | (R)-alcohol | High yield (94%) and ee (98%) | researchgate.net |

| Marine-Derived Fungi | 1-(4-Methoxyphenyl)ethanone | (S)-alcohol | Stereoselective bioreduction | dntb.gov.ua |

This table provides examples of whole-cell biocatalysts and their application in the asymmetric reduction of various ketones.

To maximize the efficiency and selectivity of biocatalytic reductions, careful optimization of reaction parameters is essential. mdpi.commdpi.com Key variables that influence the outcome include pH, temperature, substrate concentration, agitation speed, and the choice of co-solvent. researchgate.net

For example, the optimal pH and temperature for an enzyme's activity are critical; deviations can lead to reduced conversion rates or even denaturation of the enzyme. researchgate.net High substrate concentrations can sometimes lead to substrate inhibition, where the enzyme's activity decreases, necessitating a fed-batch or continuous-flow process. dntb.gov.ua The use of a water-immiscible organic co-solvent can help to dissolve the often poorly water-soluble ketone substrate and alleviate product inhibition. Response surface methodology (RSM), using statistical models like the Box-Behnken design, is a systematic approach to simultaneously optimize multiple parameters to achieve the highest possible yield and enantiomeric excess. researchgate.net For instance, a study on the bioreduction of 4-methoxyacetophenone found optimal conditions to be a pH of 5.8, a temperature of 29°C, and an agitation speed of 155 rpm, resulting in >99% conversion and >99% ee. researchgate.net

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org This method involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.

Application of Established Chiral Auxiliaries

While the direct application of established chiral auxiliaries like oxazolidinones, camphor (B46023) derivatives, or pseudoephedrine for the synthesis of this compound is not extensively detailed in the provided search results, the principles of their application are well-documented for analogous transformations. wikipedia.orgresearchgate.net For instance, chiral oxazolidinones are widely used in stereoselective aldol (B89426) reactions and alkylations. wikipedia.org Similarly, pseudoephedrine amides can be deprotonated to form an enolate, which then reacts with an electrophile in a diastereoselective manner. wikipedia.org In a related context, the synthesis of a different chiral alcohol, (R)-1-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)ethanol, was successfully achieved using (R)-mandelic acid as the chiral auxiliary, highlighting the utility of this approach for structurally similar targets. chemicalpapers.com This method relies on forming diastereomeric salts that can be separated by crystallization. chemicalpapers.comwikipedia.org

Design and Synthesis of Novel Chiral Auxiliaries

The development of new chiral auxiliaries is a continuous effort in organic synthesis to improve efficiency and selectivity for specific transformations. sfu.canih.gov Research has focused on creating auxiliaries from readily available chiral sources that can be applied in various asymmetric reactions. researchgate.netspringerprofessional.de For example, novel chiral acetals derived from 7-hydroxyindan-1-one have been synthesized and shown to be effective directors in asymmetric Diels-Alder reactions. sfu.ca Another notable example is the development of a new auxiliary from cis-1-amino-2-hydroxyindan, which, when converted to its oxazolidinone derivative, provides exceptional diastereoselectivity (>99% d.e.) in aldol reactions with various aldehydes. nih.gov Although these specific novel auxiliaries have not been explicitly reported for the synthesis of this compound, their successful application in creating chiral centers in other molecules demonstrates the potential of this strategy. The design often focuses on creating rigid structures to maximize facial bias and control the approach of reagents. nih.gov

Transition Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis is a powerful tool for enantioselective synthesis, offering high efficiency and turnover numbers. nih.gov These methods often involve the use of a chiral ligand that coordinates to a metal center, creating a chiral catalytic environment that directs the stereochemical outcome of the reaction.

Asymmetric Carbon-Carbon Bond Forming Reactions Incorporating the (4-Methanesulfonylphenyl) Moiety

The formation of a carbon-carbon bond is a fundamental transformation in organic synthesis. unil.chresearchgate.net Asymmetric C-C bond formation to generate the this compound stereocenter typically involves the enantioselective addition of a methyl group equivalent to the corresponding carbonyl compound, 4-methanesulfonylacetophenone, or the addition of the (4-methanesulfonylphenyl) moiety to an acetaldehyde (B116499) equivalent. A key strategy is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org This methodology, using a chiral diene ligand, allows for the synthesis of various β-aryl carbonyl compounds in high enantiomeric excess. organic-chemistry.org While not a direct synthesis of the target alcohol, such methods establish the crucial chiral carbon framework.

Other Asymmetric Catalytic Strategies

The most prominent and widely applied asymmetric catalytic strategy for synthesizing this compound and similar chiral alcohols is the asymmetric transfer hydrogenation (ATH) or asymmetric hydrogenation (AH) of the corresponding prochiral ketone, 4-methanesulfonylacetophenone. nih.govnih.gov

Ruthenium(II) complexes, particularly those developed by Noyori and coworkers featuring a chiral N-sulfonylated 1,2-diamine ligand and an η⁶-arene, are exceptionally effective for this transformation. nih.govias.ac.in These catalysts, often used with a hydrogen source like isopropanol or a formic acid/triethylamine mixture, can achieve high conversions and excellent enantioselectivities. ias.ac.in For example, the ATH of acetophenone derivatives using chiral Ru(II) catalysts has been shown to produce chiral alcohols with near-perfect selectivity. nih.gov The mechanism involves the formation of a ruthenium-hydride species which delivers the hydride to the ketone in a stereocontrolled manner. ias.ac.in Modifications to the chiral ligand and the arene moiety have been explored to optimize catalyst performance and stability, even allowing for reactions in aqueous media. nih.govias.ac.in

The table below summarizes representative results for the asymmetric reduction of acetophenone derivatives, which serves as a model for the synthesis of this compound.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone Derivatives This table is interactive. You can sort and filter the data.

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Source |

|---|---|---|---|---|---|---|

| [Ru(η⁶-p-cymene)Cl₂]₂ | (R,R)-TsDPEN | Acetophenone | 1-Phenylethanol | High | 97 | nih.gov |

| [Ru(η⁶-benzene)Cl₂]₂ | Phenyl-proline diamine | 1-(4-Methoxyphenyl)acetophenone | 1-(4-Methoxyphenyl)ethanol (B1200191) | - | 50 (R) | ias.ac.in |

| [Ir(COD)Cl₂]₂ | TsDPEN derivative | Acetophenone | 1-Phenylethanol | 96 | 94 | nih.gov |

| Ru Nanoparticles | Chiral Ligand | Acetophenone | 1-Phenylethanol | 100 | 79.1 | pku.edu.cn |

Chiral Resolution Techniques

Chiral resolution is a process for separating a racemic mixture into its individual enantiomers. wikipedia.org This approach is distinct from asymmetric synthesis as it starts with a 50:50 mixture of enantiomers produced via a non-stereoselective route.

A primary method for resolution is the formation of diastereomeric salts. wikipedia.orglibretexts.org For a racemic alcohol like 1-(4-methanesulfonylphenyl)ethan-1-ol, this involves reacting the mixture with a chiral acid, such as (+)-tartaric acid or (S)-mandelic acid. chemicalpapers.comlibretexts.org This reaction creates a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. wikipedia.org This difference allows for their separation by fractional crystallization. After separation, the pure diastereomer is treated to cleave the resolving agent, yielding the enantiomerically pure alcohol. wikipedia.org

Another powerful technique is enzymatic kinetic resolution. nih.govresearchgate.net This method utilizes an enzyme, often a lipase (B570770), which selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. nih.govnih.gov For a racemic alcohol, the reaction is typically an acylation (transesterification) using an acyl donor like vinyl acetate (B1210297). researchgate.netnih.gov For instance, lipase PS from Pseudomonas cepacia has been used effectively for the kinetic resolution of similar secondary alcohols. researchgate.net The reaction proceeds until approximately 50% conversion is reached, at which point the mixture contains one enantiomer as the unreacted alcohol and the other as the acylated ester, both in high enantiomeric purity. These can then be separated using standard techniques like chromatography. The enantioselectivity of this process is often described by the enantiomeric ratio (E-value). mdpi.com

The table below presents findings for the enzymatic resolution of structurally related phenyl ethanols.

Table 2: Enzymatic Kinetic Resolution of Racemic Secondary Alcohols This table is interactive. You can sort and filter the data.

| Substrate | Enzyme | Acyl Donor | Conversion (%) | Substrate ee (%) | Product ee (%) | E-Value | Source |

|---|---|---|---|---|---|---|---|

| (R,S)-1-Phenylethanol | Novozyme 435 (CALB) | Vinyl Acetate | 44.21 | 79.23 | - | - | nih.gov |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | Lipase PS | Vinyl Acetate | 50.3 | >99 | - | - | researchgate.net |

| (E)-4-phenylbut-3-en-2-ol | Lecitase™ Ultra | - | - | 90-99 | 90-99 | >200 | researchgate.net |

| 1-(Isopropylamine)-3-phenoxy-2-propanol | Candida rugosa MY | Isopropenyl acetate | 28.2 | - | 96.2 | 67.5 | mdpi.com |

Diastereomeric Salt Formation and Separation

Classical resolution via the formation of diastereomeric salts remains a widely practiced and effective method for separating enantiomers on both laboratory and industrial scales. wikipedia.orgnih.gov This technique relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orglibretexts.org Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, such as solubility, melting point, and crystal structure. wikipedia.orglibretexts.org This difference in physical properties allows for their separation by conventional methods, most commonly fractional crystallization. wikipedia.org

The process for resolving a racemic alcohol like (±)-1-(4-methanesulfonylphenyl)ethan-1-ol typically involves the following steps:

Reaction with a Chiral Resolving Agent: The racemic alcohol is reacted with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. libretexts.org

Fractional Crystallization: The mixture of diastereomeric salts is then subjected to fractional crystallization. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize out of the solution while the other remains dissolved. wikipedia.org

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral resolving agent and liberate the desired enantiomer of the alcohol in its pure form. wikipedia.org

The choice of the chiral resolving agent is critical for the success of this method. Commonly used chiral resolving agents for alcohols (often after conversion to a hemi-ester or other acidic derivative) or amines include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.orgchemicalbook.com For the resolution of racemic bases, chiral acids such as (+)-tartaric acid, (-)-malic acid, and (-)-mandelic acid are frequently employed. libretexts.org

Derivatives of tartaric acid, such as O,O'-dibenzoyl-L-tartaric acid (DBTA) and O,O'-di-p-toluoyl-L-tartaric acid (DPTTA), are particularly effective resolving agents for a variety of racemic compounds, including amines and other basic compounds. nih.gov The efficiency of the resolution is highly dependent on the solvent system used for crystallization, and often a screening of various solvents is necessary to achieve optimal separation.

While specific data for the diastereomeric resolution of (±)-1-(4-methanesulfonylphenyl)ethan-1-ol is not extensively detailed in publicly available literature, the general principles can be applied. For instance, in the resolution of other racemic secondary alcohols, chiral acids have been successfully employed. The selection of an appropriate chiral acid and solvent system would be key to developing an efficient separation process for this compound.

Table 1: Common Chiral Resolving Agents for Alcohols and Amines

| Chiral Resolving Agent | Class | Commonly Used For |

|---|---|---|

| (+)-Tartaric acid | Acid | Racemic bases |

| (-)-Mandelic acid | Acid | Racemic bases |

| (+)-Camphor-10-sulfonic acid | Acid | Racemic bases |

| O,O'-Dibenzoyl-L-tartaric acid (DBTA) | Acid | Racemic bases |

| O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | Acid | Racemic bases |

| Brucine | Base | Racemic acids |

| Strychnine | Base | Racemic acids |

| (R)-1-Phenylethylamine | Base | Racemic acids |

Kinetic Resolution Strategies

Kinetic resolution is another powerful technique for the separation of enantiomers. This method is based on the differential reaction rates of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. rsc.org In an ideal kinetic resolution, one enantiomer reacts quickly to form a new product, while the other enantiomer is left unreacted. rsc.org This allows for the separation of the unreacted enantiomer from the newly formed product.

Enzymatic kinetic resolution is a particularly attractive approach due to the high enantioselectivity often exhibited by enzymes. Lipases are a class of enzymes that are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. rsc.org

For the preparation of this compound, a kinetic resolution strategy would involve the selective acylation of the (S)-enantiomer, leaving the desired (1R)-enantiomer unreacted. The enzyme, typically an immobilized lipase for ease of separation and reuse, catalyzes the transfer of an acyl group from an acyl donor (e.g., vinyl acetate) to the alcohol.

A study on the closely related compound, 1-(4-methoxyphenyl)ethanol (MOPE), demonstrated a highly efficient lipase-catalyzed kinetic resolution. The key findings from this research provide a strong basis for developing a similar process for 1-(4-methanesulfonylphenyl)ethan-1-ol.

Detailed Research Findings for a Structurally Similar Compound:

In the kinetic resolution of racemic 1-(4-methoxyphenyl)ethanol, several lipases were screened, with the immobilized lipase Novozym 40086 being identified as the most effective catalyst. semanticscholar.org The reaction conditions were optimized to achieve high enantiomeric excess of the remaining substrate (eeS) and a conversion (c) close to the theoretical maximum of 50% for a kinetic resolution.

The optimized conditions were found to be:

Enzyme: Novozym 40086

Solvent: n-Hexane

Acyl Donor: Vinyl acetate

Temperature: 35°C

Substrate Molar Ratio (Acyl Donor:Alcohol): 6:1

Enzyme Dosage: 20 mg

Reaction Time: 2.5 hours

Under these conditions, an impressive enantiomeric excess of the remaining (S)-alcohol (eeS) of 99.87% was achieved with a conversion of 56.71%. semanticscholar.org This demonstrates the high potential of lipase-catalyzed kinetic resolution for producing enantiomerically pure aromatic secondary alcohols.

Table 2: Lipase-Catalyzed Kinetic Resolution of 1-(4-methoxyphenyl)ethanol

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Novozym 40086 | semanticscholar.org |

| Solvent | n-Hexane | semanticscholar.org |

| Acyl Donor | Vinyl acetate | semanticscholar.org |

| Temperature | 35°C | semanticscholar.org |

| Enantiomeric Excess (eeS) | 99.87% | semanticscholar.org |

| Conversion (c) | 56.71% | semanticscholar.org |

Role of 1r 1 4 Methanesulfonylphenyl Ethan 1 Ol As a Chiral Building Block in Organic Synthesis

Precursor in Stereocontrolled Synthesis of Advanced Intermediates

The primary application of (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol is as a chiral starting material for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical industry. Its well-defined stereocenter is crucial for building enantiomerically pure final products.

The synthesis of this chiral alcohol itself is a key step, often achieved through the asymmetric reduction of its corresponding ketone, 4-methanesulfonylacetophenone. This transformation can be accomplished using various catalytic systems, including enzymatic reductions, which are known for their high enantioselectivity. For instance, biocatalytic reduction methods using microorganisms or isolated enzymes can yield the (R)-enantiomer with high purity.

Once obtained, this compound serves as a pivotal intermediate. A notable example is its use in the synthesis of Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1) inhibitors. In this context, the chiral alcohol is a key fragment for constructing the final inhibitor scaffold. The synthesis often involves the conversion of the hydroxyl group into a leaving group or its substitution with another functional group, with the stereochemistry at the benzylic position being critical for the biological activity of the final molecule.

| Reaction Type | Precursor | Product | Significance | Reference |

| Asymmetric Reduction | 4-Methanesulfonylacetophenone | This compound | Key step to establish the chiral center | General Knowledge |

| Intermediate for Inhibitors | This compound | Advanced intermediates for MAP4K1 inhibitors | Foundation for stereospecific drug synthesis | chiralen.com |

Integration into Complex Molecular Scaffolds

The integration of this compound into larger, more complex molecules is a testament to its utility as a robust chiral building block. Its incorporation is typically achieved through reactions that form new carbon-carbon or carbon-heteroatom bonds at the chiral center.

For example, in the synthesis of certain MAP4K1 inhibitors, the chiral alcohol is first converted to a more reactive intermediate, such as a halide or a sulfonate ester. This activated intermediate then undergoes a nucleophilic substitution reaction with a suitable nucleophile, which is part of the larger molecular scaffold being assembled. The stereochemical outcome of this substitution is of paramount importance and is a key consideration in the synthetic design.

Another strategy for integration involves the use of the hydroxyl group to direct further reactions on the molecule. The ability to perform subsequent transformations while the chiral center remains intact is a significant advantage of using this building block.

| Complex Scaffold | Synthetic Strategy | Role of Chiral Building Block | Reference |

| MAP4K1 Inhibitors | Nucleophilic substitution of a derivatized form of the alcohol | Provides a key stereocenter essential for biological activity | chiralen.com |

| Tricyclic Chiral Compounds | Asymmetric catalysis | Serves as a foundational chiral ligand or part of the final structure | chiralen.com |

Derivatization and Functionalization Strategies Retaining Stereointegrity

A critical aspect of using this compound as a chiral building block is the ability to modify its hydroxyl group without compromising the stereochemical integrity of the chiral center. Several well-established synthetic methods can be employed for this purpose.

Etherification: The formation of ethers from the chiral alcohol can be achieved under conditions that preserve the stereochemistry. For instance, the Williamson ether synthesis, which involves the deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, proceeds with retention of configuration at the chiral center. thieme-connect.demasterorganicchemistry.comreddit.com

Esterification: The hydroxyl group can be converted to an ester through various methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions, is a common method. wikipedia.org While this reaction does not directly involve the chiral center, the conditions must be chosen carefully to avoid any side reactions that could lead to racemization.

Mitsunobu Reaction: For a clean inversion of stereochemistry, the Mitsunobu reaction is a powerful tool. nih.govorganic-chemistry.orgmdpi.com This reaction allows for the conversion of the (R)-alcohol into an (S)-configured product by reacting it with a nucleophile (such as a carboxylic acid or an imide) in the presence of a phosphine (B1218219) and an azodicarboxylate. orgsyn.orgresearchgate.net This is particularly useful when the opposite enantiomer of a desired intermediate is required.

| Derivatization | Reagents/Conditions | Stereochemical Outcome | Reference |

| Etherification | 1. NaH; 2. Alkyl halide | Retention of configuration | thieme-connect.demasterorganicchemistry.comreddit.com |

| Esterification | Carboxylic acid, acid catalyst | Retention of configuration | wikipedia.org |

| Mitsunobu Reaction | Carboxylic acid, PPh₃, DEAD/DIAD | Inversion of configuration | nih.govorganic-chemistry.orgmdpi.com |

Influence of the Sulfone Moiety on Synthetic Reactivity and Selectivity

The methanesulfonyl group (–SO₂CH₃) on the phenyl ring is not merely a passive spectator; it exerts a significant electronic influence on the reactivity of the molecule. As a strong electron-withdrawing group, it has several important consequences for the synthetic transformations involving the chiral alcohol.

Firstly, the electron-withdrawing nature of the sulfone group increases the acidity of the benzylic proton, although this is less relevant for reactions at the hydroxyl group. More importantly, it influences the reactivity of the benzylic alcohol. The sulfone group can stabilize a negative charge in the transition state of certain reactions, which can affect reaction rates and selectivity.

In the context of nucleophilic substitution reactions at the chiral center (after activation of the hydroxyl group), the electron-withdrawing sulfone group can have a dual effect. It can destabilize a potential carbocation intermediate, thus disfavoring an Sₙ1-type mechanism and promoting an Sₙ2-type pathway, which is desirable for maintaining stereochemical control. Conversely, for reactions proceeding through an Sₙ2 mechanism, the electron-withdrawing nature of the sulfone can increase the electrophilicity of the benzylic carbon, potentially accelerating the rate of substitution.

Furthermore, the sulfone moiety itself is generally stable to a wide range of reaction conditions, making it a robust functional group to carry through a multi-step synthesis. Its presence in the final molecule can also be important for biological activity, as it can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Advanced Analytical Methodologies for Characterization in Research

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. researchgate.netru.nl This technique requires a high-quality single crystal of the compound. The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the creation of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

The determination of the absolute structure is possible due to the phenomenon of anomalous dispersion (or resonant scattering). nih.gov When the X-ray wavelength is near an absorption edge of an atom in the crystal, the scattering intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are no longer equal. This difference allows for the distinction between the true structure and its inverted (enantiomeric) counterpart. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute configuration; a value close to zero for a given enantiomer confirms the assignment. researchgate.netacs.org

Table 4: Key Aspects of Absolute Configuration Determination by X-ray Crystallography

| Parameter/Concept | Description | Significance |

|---|---|---|

| Single Crystal | A solid in which the crystal lattice of the entire sample is continuous and unbroken. | Essential for obtaining a high-resolution diffraction pattern. |

| Anomalous Dispersion | A wavelength-dependent scattering effect that breaks the inversion symmetry of the diffraction pattern. ru.nl | The physical basis for distinguishing between enantiomers. |

| Flack Parameter (x) | A parameter refined against the diffraction data to determine the absolute structure. | A value of x ≈ 0 indicates the correct absolute configuration; a value of x ≈ 1 indicates the inverted configuration. acs.org |

| Radiation Source | Copper (Cu Kα) or Molybdenum (Mo Kα) X-ray sources. | The choice of wavelength can enhance the anomalous scattering effect, especially if heavier atoms (like sulfur) are present. |

Mass Spectrometry Techniques in Mechanistic Studies

While conventional mass spectrometry (MS) is achiral, its application in mechanistic studies, particularly when coupled with other techniques, provides powerful insights into how asymmetric syntheses achieve their stereoselectivity. researchgate.net Electrospray Ionization (ESI-MS) is especially valuable as it can gently transfer charged or easily ionizable reaction intermediates from the solution phase into the gas phase for detection, even at very low concentrations. researchgate.net

In the context of synthesizing a chiral alcohol like (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol via asymmetric reduction of the corresponding ketone, MS techniques can be employed to:

Identify Key Intermediates: ESI-MS can detect catalyst-substrate complexes, catalyst-reagent adducts, and other transient species that form along the reaction pathway. purdue.eduresearchgate.net Characterizing these intermediates helps to support or refute proposed catalytic cycles.

Probe Reaction Kinetics: By monitoring the intensity of substrate, product, and intermediate signals over time, MS can provide kinetic data. When using mass-labeled quasienantiomeric substrates, MS can be used to rapidly determine the enantioselectivity of a catalyst. researchgate.net

Characterize Fragmentation Pathways: Tandem mass spectrometry (MS/MS) involves isolating a specific ion (e.g., a catalyst-substrate complex) and fragmenting it through collision-induced dissociation (CID). youtube.com The resulting fragment ions provide structural information about the precursor ion, helping to elucidate its connectivity and the nature of the catalyst-substrate interaction that governs stereoselectivity. researchgate.net

For example, in an iron-catalyzed asymmetric reaction, high-resolution mass spectrometry (HRMS) can be used to identify key Fe(I) catalytic species and confirm the presence of radical intermediates through trapping experiments, thereby elucidating the single-electron-transfer (SET) mechanism responsible for the transformation.

Future Directions in Research on 1r 1 4 Methanesulfonylphenyl Ethan 1 Ol

Development of More Sustainable and Greener Synthetic Routes

The principles of green chemistry, which aim to reduce waste, conserve resources, and minimize energy consumption, are increasingly guiding synthetic strategies in the pharmaceutical and chemical industries. chemrxiv.org Future research will likely prioritize the development of more sustainable methods for producing (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol, moving away from traditional routes that may involve hazardous reagents or generate significant waste. chemrxiv.orgchemrxiv.org

A primary focus will be the advancement of biocatalytic routes. The use of enzymes, such as alcohol dehydrogenases (ADHs), offers a highly selective and environmentally benign alternative for the asymmetric reduction of the parent ketone, 4-(methylsulfonyl)acetophenone, to the desired (R)-enantiomer. nih.govresearchgate.net Biocatalytic processes operate under mild conditions (neutral pH and ambient temperature) in aqueous media, drastically reducing the need for harsh chemicals and organic solvents. chemrxiv.org Research in this area will aim to discover new, robust ADHs with improved substrate tolerance and catalytic efficiency, potentially through genome mining and enzyme engineering. researchgate.net

Other green chemistry approaches that may be explored include:

Solvent-Free or Alternative Solvent Synthesis: Eliminating organic solvents reduces waste and environmental pollution. chemrxiv.org Research could investigate solid-state reactions or the use of greener solvents like ionic liquids or supercritical fluids.

Alternative Energy Sources: Techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. chemrxiv.orgchiralpedia.com These methods have been successfully applied to produce various heterocyclic compounds and could be adapted for the synthesis of this chiral alcohol. chiralpedia.com

Exploration of Novel Catalytic Systems

The efficiency and selectivity of the synthesis of this compound are critically dependent on the catalyst used. While existing methods are effective, future research will focus on discovering and optimizing novel catalytic systems to improve yield, enantioselectivity, and cost-effectiveness.

Chemo-Catalytic Systems: Alongside biocatalysis, research into advanced chemo-catalysts continues. This includes the development of new transition-metal catalysts, often featuring chiral ligands, for asymmetric transfer hydrogenation or asymmetric hydrogenation of 4-(methylsulfonyl)acetophenone. Dynamic kinetic resolution (DKR), which combines a metal catalyst for in-situ racemization of the alcohol with an enzyme for stereoselective acylation, is a powerful strategy that could be applied. rsc.org This approach allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product ester. rsc.org

Below is a table comparing potential catalytic systems for future research.

| Catalyst Type | System Description | Potential Advantages | Key Research Focus |

| Biocatalyst | Alcohol Dehydrogenase (ADH) | High enantioselectivity (>99% ee), mild reaction conditions, environmentally benign. nih.govresearchgate.net | Discovery of robust enzymes, development of efficient cofactor regeneration systems. nih.gov |

| Biocatalyst | Lipase (B570770) | Widely available, effective for kinetic resolution of racemic alcohols. rsc.org | Optimization for specific substrates, use in dynamic kinetic resolution processes. rsc.org |

| Hybrid System | Metal/Lipase Co-catalyst | Dynamic Kinetic Resolution (DKR) allows for theoretical 100% yield of a single enantiomer. rsc.org | Development of compatible and efficient metal racemization catalysts and lipases. rsc.org |

| Chemo-catalyst | Chiral Transition-Metal Complex | High turnover numbers, applicable to a broad range of substrates. | Design of new chiral ligands, reduction of precious metal loading. |

Applications in Emerging Areas of Chiral Synthesis

As a chiral alcohol, this compound is a versatile chiral building block. Its existing use as a precursor for MAP4K1 inhibitors and novel chiral catalysts highlights its value. researchgate.net Future research will aim to broaden its applications in other areas of asymmetric synthesis.

Emerging applications could include:

Synthesis of Novel Chiral Ligands: The hydroxyl group and the chiral center make it an ideal starting point for the synthesis of new chiral ligands for asymmetric catalysis. These new ligands could be applied in a variety of metal-catalyzed reactions, such as asymmetric hydrogenations, C-C bond formations, or C-H functionalizations.

Use as a Chiral Auxiliary: The compound could be employed as a chiral auxiliary to control the stereochemistry of reactions at a separate prochiral center. After the desired transformation, the auxiliary can be cleaved and potentially recycled.

Probing Molecular Interactions: The well-defined structure, featuring a sulfonyl group capable of hydrogen bonding and a chiral hydroxyl group, makes it a useful molecule for studying chiral recognition in biological systems or in materials science.

Development of New Chiral Derivatives: The core structure can be chemically modified to create a library of related chiral compounds. For example, the phenyl ring or the sulfonyl group could be functionalized to produce new derivatives with unique properties for applications in drug discovery or materials science. acs.org

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for accelerating the development of synthetic methods. chiralpedia.com Future research on this compound will heavily leverage computational modeling to predict reaction outcomes, design better catalysts, and optimize reaction conditions, thereby reducing the need for extensive empirical screening. nih.gov

Two main computational approaches are expected to be influential:

Mechanism-Based Modeling (Quantum Mechanics): Techniques like Density Functional Theory (DFT) can be used to model the transition states of the catalytic reaction. researchgate.netresearchgate.netdntb.gov.ua By calculating the energy barriers for the pathways leading to the (R) and (S) enantiomers, researchers can understand the origin of enantioselectivity. chemrxiv.orgresearchgate.net This insight allows for the rational, in-silico design of new catalysts and ligands with improved performance before they are ever synthesized in the lab. researchgate.netnih.gov

Data-Driven Modeling (Machine Learning): As more experimental data on asymmetric reactions become available, machine learning (ML) and deep learning models can be trained to predict the enantioselectivity of a reaction based on the structures of the substrate, catalyst, and solvent. rsc.orgarxiv.orgchinesechemsoc.org These models can rapidly screen virtual libraries of thousands of potential catalysts to identify the most promising candidates for achieving high enantiomeric excess for the synthesis of this compound. chiralpedia.comnih.gov Molecular dynamics (MD) simulations can also provide crucial information on enzyme-substrate interactions and conformational changes that influence catalytic activity and selectivity. researchgate.netbeilstein-institut.dersc.org

The synergy between computational prediction and experimental validation will create a powerful iterative cycle, leading to the rapid discovery of highly efficient and selective synthetic routes. chiralpedia.com

Integration with Flow Chemistry and Automated Synthesis platforms

The translation of optimized synthetic routes from the laboratory to industrial production can be accelerated by integrating modern technologies like flow chemistry and automated synthesis platforms.

Flow Chemistry: Performing the synthesis of this compound in a continuous flow reactor offers numerous advantages over traditional batch processing. These include enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and superior reproducibility. researchgate.netresearchgate.net A flow process could be designed for the asymmetric reduction of 4-(methylsulfonyl)acetophenone, where the substrate is continuously passed through a packed-bed reactor containing an immobilized catalyst (either an enzyme or a heterogeneous chemo-catalyst). researchgate.netnih.gov This setup not only allows for efficient production but also simplifies catalyst recovery and reuse, further enhancing the sustainability of the process.

Automated Synthesis Platforms: Automated robotic platforms can perform a large number of experiments simultaneously in formats like 96-well plates. arxiv.org These systems are ideal for high-throughput screening (HTS) to rapidly optimize reaction conditions (e.g., catalyst, solvent, temperature, and reagent ratios) for the synthesis of the target molecule. By combining automated synthesis with rapid analytical techniques, researchers can explore a vast experimental space in a fraction of the time required by manual methods, leading to faster discovery of optimal synthetic protocols. arxiv.org The large, high-quality datasets generated by these platforms are also invaluable for training the predictive machine learning models described in the previous section.

Q & A

Basic Questions

Q. What are the key physicochemical properties of (1R)-1-(4-methanesulfonylphenyl)ethan-1-ol, and how are they experimentally determined?

- Methodological Answer : Key properties include solubility, optical rotation, and stability. Solubility is determined via phase equilibria studies in polar (e.g., water, ethanol) and nonpolar solvents. Optical rotation ([α]D) is measured using polarimetry to confirm enantiomeric identity. Stability under varying pH and temperature is assessed via accelerated degradation studies monitored by HPLC or TLC . Density and refractive index are measured using standard densitometers and refractometers, respectively .

Q. What are the common synthetic routes for this compound, and what critical parameters influence reaction efficiency?

- Methodological Answer : A typical route involves:

Sulfonylation : Introducing the methanesulfonyl group to 4-substituted acetophenone derivatives using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

Asymmetric Reduction : Enantioselective reduction of the ketone to the alcohol using chiral catalysts (e.g., Corey-Bakshi-Shibata (CBS) reagent) or biocatalysts (e.g., ketoreductases). Reaction efficiency depends on catalyst loading (e.g., 0.25–1 mol%), solvent polarity, and temperature control (e.g., 25–40°C) .

Purification involves recrystallization (e.g., ethanol/water mixtures) or flash chromatography .

Advanced Questions

Q. How can enantiomeric purity be optimized during synthesis, and what analytical techniques validate stereochemical integrity?

- Methodological Answer :

- Catalyst Screening : Use chiral ligands (e.g., BINAP) or enzymes (e.g., alcohol dehydrogenases) to enhance enantioselectivity (>90% ee) .

- Analytical Validation :

- Chiral HPLC : Employ columns like Chiralpak AD-H with hexane/isopropanol mobile phases and UV detection (e.g., 254 nm) to resolve enantiomers .

- NMR with Chiral Shift Reagents : Europium-based reagents induce splitting of signals for enantiomer quantification .

Q. What methodologies are employed to investigate structure-activity relationships (SAR) of derivatives in pharmacological studies?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs by replacing the methanesulfonyl group with halogens (e.g., -Br, -F) or methoxy groups to assess electronic effects .

- Biological Assays : Test derivatives for receptor binding (e.g., radioligand displacement assays) or enzyme inhibition (e.g., IC50 determination via fluorometric assays) .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. How do researchers address contradictory data regarding solubility and stability across experimental conditions?

- Methodological Answer :

- Controlled Replication : Reproduce studies under standardized conditions (e.g., 25°C, pH 7.4 buffer) to isolate variables .

- Advanced Characterization : Use dynamic light scattering (DLS) to detect aggregation or differential scanning calorimetry (DSC) to study thermal degradation .

Q. What strategies are recommended for assessing environmental impact in research settings?

- Methodological Answer :

- Ecotoxicology : Perform acute toxicity assays (e.g., Daphnia magna mortality tests) and biodegradation studies (e.g., OECD 301B) .

- Green Chemistry : Replace traditional solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether) in synthesis .

Future Directions

Q. What emerging biocatalytic approaches show promise for sustainable synthesis?

- Methodological Answer :

- Engineered Enzymes : Optimize ketoreductases via directed evolution for higher activity and stereoselectivity in aqueous media .

- Whole-Cell Systems : Use recombinant E. coli expressing alcohol dehydrogenases and cofactor regeneration systems (e.g., glucose dehydrogenase) for one-pot synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.